(S)-1-Methoxy-2-methylbut-3-yn-2-ol
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Overview
Description
(S)-1-Methoxy-2-methylbut-3-yn-2-ol is an organic compound with a chiral center, making it optically active. This compound is of interest due to its unique structure, which includes an alkyne group, a methoxy group, and a secondary alcohol. These functional groups make it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Methoxy-2-methylbut-3-yn-2-ol can be achieved through several methods. One common approach involves the alkylation of propargyl alcohol with a suitable methylating agent, followed by the introduction of the methoxy group. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of methyl iodide or dimethyl sulfate as the methylating agent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be used to facilitate the reactions, and the process conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Methoxy-2-methylbut-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: 1-Methoxy-2-methylbut-3-yn-2-one.
Reduction: 1-Methoxy-2-methylbut-3-ene-2-ol or 1-Methoxy-2-methylbutane-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-Methoxy-2-methylbut-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-Methoxy-2-methylbut-3-yn-2-ol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways involve interactions with various enzymes and receptors, particularly in biological systems where it may exhibit specific binding affinities.
Comparison with Similar Compounds
Similar Compounds
®-1-Methoxy-2-methylbut-3-yn-2-ol: The enantiomer of (S)-1-Methoxy-2-methylbut-3-yn-2-ol, with similar chemical properties but different optical activity.
1-Methoxy-2-methylbut-3-yn-1-ol: A structural isomer with the hydroxyl group at a different position.
1-Methoxy-2-methylbut-2-yn-1-ol: Another structural isomer with the alkyne group at a different position.
Properties
Molecular Formula |
C6H10O2 |
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Molecular Weight |
114.14 g/mol |
IUPAC Name |
(2S)-1-methoxy-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C6H10O2/c1-4-6(2,7)5-8-3/h1,7H,5H2,2-3H3/t6-/m0/s1 |
InChI Key |
JEBUUQLXYVZBJV-LURJTMIESA-N |
Isomeric SMILES |
C[C@@](COC)(C#C)O |
Canonical SMILES |
CC(COC)(C#C)O |
Origin of Product |
United States |
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